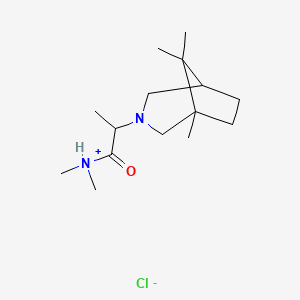
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo(321)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which are catalyzed by a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it an efficient route for synthesizing the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and reagents to facilitate the cycloaddition reactions and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo(3.2.1)octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Oxa-3-azabicyclo(3.2.1)octane: Used in organic synthesis and as an intermediate in various industrial applications.
Uniqueness
3-Azabicyclo(3.2.1)octane-3-acetamide, N,N,alpha,1,8,8-hexamethyl-, hydrochloride is unique due to its specific structural features and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure makes it a valuable target for research and development in various scientific fields.
Properties
CAS No. |
1216-35-9 |
|---|---|
Molecular Formula |
C15H29ClN2O |
Molecular Weight |
288.85 g/mol |
IUPAC Name |
dimethyl-[2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)propanoyl]azanium;chloride |
InChI |
InChI=1S/C15H28N2O.ClH/c1-11(13(18)16(5)6)17-9-12-7-8-15(4,10-17)14(12,2)3;/h11-12H,7-10H2,1-6H3;1H |
InChI Key |
FUFXZQJRHZXUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)[NH+](C)C)N1CC2CCC(C1)(C2(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















